5-Oxo-5-(2-thienyl)valeric acid
Overview
Description
5-Oxo-5-(2-thienyl)valeric acid is an organic compound with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a thienyl group attached to a valeric acid backbone, which includes a ketone functional group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Scientific Research Applications
5-Oxo-5-(2-thienyl)valeric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biochemistry: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
The safety data sheet for 5-Oxo-5-(2-thienyl)valeric acid suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Mechanism of Action
Target of Action
The primary target of 5-Oxo-5-(2-thienyl)valeric acid, also known as 5-Oxo-5-(thiophen-2-yl)pentanoic acid, is the biotin biosynthesis pathway in microorganisms . This compound specifically targets the enzymes involved in the synthesis of biotin, a crucial vitamin for cellular functions .
Mode of Action
This compound interacts with its targets by inhibiting the enzymes involved in biotin biosynthesis . Specifically, it inhibits the DAPA aminotransferase reaction , which is responsible for DAPA synthesis from KAPA . It also inhibits a certain site of biotin synthesis from DTB .
Biochemical Pathways
The compound affects the biotin biosynthesis pathway . By inhibiting the DAPA aminotransferase reaction, it prevents the conversion of KAPA to DAPA . This inhibition disrupts the normal function of the pathway, leading to a decrease in biotin production .
Result of Action
The inhibition of biotin biosynthesis by this compound results in the growth inhibition of various microorganisms, including bacteria, yeasts, molds, and actinomycetes . The growth inhibition can be restored by the intermediates of biotin biosynthesis, dethiobiotin (DTB), and 7, 8-diaminopelargonic acid (DAPA), as well as biotin .
Biochemical Analysis
Biochemical Properties
5-Oxo-5-(2-thienyl)valeric acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to form hydrogen bonds and participate in hydrophobic interactions. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that facilitate biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic or research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have distinct biochemical properties . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound may be transported into cells via active transport mechanisms or facilitated diffusion, depending on the concentration gradient and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as the compound may interact with different biomolecules in various subcellular environments . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(2-thienyl)valeric acid typically involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the corresponding thienyl derivative. This intermediate is then subjected to further reactions to introduce the valeric acid moiety and the ketone functional group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(2-thienyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienoyl)butyric acid: Similar in structure but lacks the ketone functional group.
5-(2-Thienyl)pentanoic acid: Similar backbone but different functional groups.
Uniqueness
5-Oxo-5-(2-thienyl)valeric acid is unique due to the presence of both the thienyl group and the ketone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-oxo-5-thiophen-2-ylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQMRVFOHNXKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292130 | |
Record name | 5-Oxo-5-(2-thienyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22971-62-6 | |
Record name | 22971-62-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Oxo-5-(2-thienyl)valeric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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